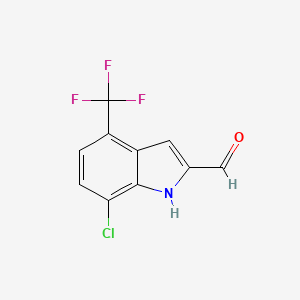

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde

Vue d'ensemble

Description

The compound is a derivative of quinoline, a nitrogen-containing heterocycle . Quinoline and its derivatives have been studied extensively due to their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, quinoline derivatives are often synthesized through nucleophilic and electrophilic substitution reactions .Molecular Structure Analysis

The compound likely contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions, including nucleophilic and electrophilic substitutions .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde is involved in the synthesis of various heterocyclic compounds. For instance, it participates in reactions that produce triazolo(thiadiazepino)indoles, a new heterocyclic system formed through cyclization processes. These compounds are confirmed through X-ray diffraction methods (Vikrishchuk et al., 2019).

Formation of Pyrimido(1,2-a)indoles

In another application, derivatives of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde react with aromatic amines, leading to the formation of pyrimido[1,2-a]indole derivatives. These reactions have been studied for their unique product formations and structural confirmations through X-ray analysis (Suzdalev et al., 2013).

Catalyst Synthesis

This compound is also pivotal in synthesizing catalysts. For instance, it's used in the creation of palladacycles with indole cores. These palladacycles demonstrate efficiency as catalysts in various chemical reactions, including Suzuki–Miyaura coupling (Singh et al., 2017).

Synthesis of Fluorescent Materials

Research has also explored its role in the synthesis of photoactive compounds with high fluorescence quantum yield. These compounds are promising as metal-free organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).

Development of Antibacterial Agents

Furthermore, derivatives of this compound have been synthesized and evaluated for their antibacterial activities, showing promising results as bacteriostatic and bactericidal agents (Behrami & Vaso, 2017).

Mécanisme D'action

Target of Action

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to have antimicrobial activity . These compounds are often used in the design of bioactive compounds displaying a variety of activities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer .

Mode of Action

It’s worth noting that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The resulting compounds have shown antimicrobial activity, suggesting that they interact with microbial targets to inhibit their growth .

Biochemical Pathways

Similar compounds have been found to have antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microbes .

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of microbes .

Propriétés

IUPAC Name |

7-chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-8-2-1-7(10(12,13)14)6-3-5(4-16)15-9(6)8/h1-4,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBXCNUFJUYJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629558 | |

| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |

CAS RN |

883522-93-8 | |

| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1371243.png)

![3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1371255.png)

![1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1371264.png)